- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenolsEuropean Journal of Organic Chemistry, 2001, (16), 3067-3074,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

93204-36-5 structure
Nome del prodotto:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Numero CAS:93204-36-5
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- Chiave InChI: CINAUOAOVQPWIB-SNVBAGLBSA-N
- Sorrisi: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Proprietà calcolate
- Massa esatta: 253.09500
- Massa monoisotopica: 253.09502258g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 0.7
- Superficie polare topologica: 84.9Ų
Proprietà sperimentali
- Colore/forma: Liquido dorato
- Densità: 1.2499 (rough estimate)
- Punto di fusione: 41-43 °C (lit.)
- Punto di ebollizione: 170 °C/0.01 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.5200 (estimate)
- PSA: 88.35000
- LogP: 0.65110
- Attività ottica: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1046170-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
Apollo Scientific | OR961109-25g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 25g |
£78.00 | 2025-02-22 | |
Apollo Scientific | OR961109-100g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 100g |
£160.00 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$173 | 2024-07-19 | |
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Riferimento
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Riferimento
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Riferimento
- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Riferimento
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Riferimento
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Riferimento
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Riferimento
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Riferimento
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetesBioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Riferimento
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditionsCanadian Journal of Chemistry, 2009, 87(2), 393-396,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Riferimento
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Riferimento
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reactionTetrahedron: Asymmetry, 2002, 13(19), 2113-2115,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino AcidsOrganic Letters, 2001, 3(21), 3273-3275,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Synthesis of tritiated threonine with a high specific activityJournal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
Riferimento
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfidesTetrahedron, 2015, 71(14), 2089-2094,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Synthesis and biological evaluation of fluorescent analogs of polymyxin BPeptide Science, 2012, 48, 97-100,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulatorsTetrahedron Letters, 2000, 41(45), 8711-8715,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Riferimento
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous DeprotectionMacromolecular Rapid Communications, 2019, 40(10),,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Riferimento
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- D-Serine
- Z-D-Ser-OH
- Methyl D-serinate
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- N-(N-Benzyloxycarbonyloxy)succinimide
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Letteratura correlata
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) Prodotti correlati
- 59524-02-6(Boc-Ser-OBzl)
- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)
- 14464-15-4(Z-DL-Serine Methyl Ester)
- 1676-81-9(Z-Ser-OMe)
- 26607-51-2(N-Cbz-d-alanine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)
- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)
- 2768-56-1(N-Carbobenzoxy-DL-serine)
- 1145-80-8(N-Carboxybenzyl-L-serine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):166.0/594.0